N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide
Description
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-methylbenzyl substituent at the 5-position of the pyrimidinone core and a 2-(methylthio)nicotinamide moiety linked via an ethyl group. This scaffold is structurally analogous to kinase inhibitors and nucleotide mimetics, which often target ATP-binding domains in therapeutic applications . The compound’s design leverages heterocyclic rigidity and sulfur-containing substituents to modulate electronic properties and solubility, though specific biological data for this molecule remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-5-3-6-16(11-15)13-27-14-25-19-18(22(27)30)12-26-28(19)10-9-23-20(29)17-7-4-8-24-21(17)31-2/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSSMVQNEGRGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(N=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. The following sections detail its biological activity, synthesis, and potential applications based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.372 g/mol |
| CAS Number | 922016-32-8 |
| IUPAC Name | This compound |
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activity primarily through their role as kinase inhibitors . Specifically, they have shown selectivity for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer proliferation .
Therapeutic Applications
- Cancer Treatment : The compound has been explored for its anti-cancer properties. It demonstrates the ability to inhibit CDK activity, which can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively target various cancers, including non-small cell lung cancer (NSCLC) and hematological malignancies like multiple myeloma .
- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory potential of this compound. Pyrazolo[3,4-d]pyrimidines have been found to inhibit key inflammatory mediators such as nitric oxide (NO) and cytokines, suggesting their role in treating inflammatory diseases .
- Neurodegenerative Diseases : There is emerging evidence supporting the use of this compound in neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival and inflammation .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cell Proliferation : A recent study demonstrated that this compound induces apoptosis in cancer cell lines through a concentration-dependent mechanism. Flow cytometry analysis revealed significant cell cycle arrest at the G1 phase upon treatment with the compound.
- In Vivo Efficacy : In vivo studies using animal models have shown that administration of this compound leads to reduced tumor growth rates compared to controls, further supporting its potential as an anti-cancer agent .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrazolopyrimidine Core : Initial steps focus on constructing the pyrazolopyrimidine framework through condensation reactions.
- Acylation Reactions : Subsequent acylation introduces various substituents necessary for biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Comparison with Similar Compounds
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure: Shares the pyrazolo[3,4-d]pyrimidinone backbone but incorporates a chromen-2-yl group and fluorophenyl substituents.
- Substituent Differences :
- The target compound uses a 3-methylbenzyl group, whereas Example 53 employs a 5-fluoro-3-(3-fluorophenyl)chromen-2-yl moiety.
- The nicotinamide group in the target is replaced with a 2-fluoro-N-isopropylbenzamide in Example 53.
- Physicochemical Properties :
- Synthesis : Both compounds utilize Suzuki-Miyaura coupling and palladium catalysis, indicating shared synthetic strategies for heterocyclic diversification .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Features : Features a benzenesulfonamide group instead of nicotinamide.
Pyrimido[4,5-d]pyrimidinone Derivatives
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide
- Core Structure: Pyrimido[4,5-d]pyrimidinone fused with a diazepine ring, differing from the pyrazolo[3,4-d]pyrimidinone core.
- Substituents : Includes a methoxy-piperazinylphenyl group, which introduces basicity and hydrogen-bonding capacity absent in the target compound.
- Synthesis : Relies on similar coupling reactions but emphasizes macrocyclic complexity .
Triazine and Pyrrolopyrimidine Analogues
N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide
- Core Structure: Triazinone instead of pyrazolo[3,4-d]pyrimidinone.
- Functional Groups : Ethoxyphenylsulfonyl and ethylpiperazinyl groups enhance solubility and target engagement, analogous to the methylthio-nicotinamide in the target compound .
Data Table: Comparative Analysis of Key Compounds
Key Observations and Implications
- Substituent Diversity : Fluorine and sulfur-containing groups (e.g., methylthio, sulfonamide) are prevalent for tuning lipophilicity and metabolic stability.
- Synthetic Commonalities : Palladium-catalyzed cross-coupling and boronic acid intermediates are standard for diversifying heterocyclic cores .
- Structural vs. Functional Trade-offs: Pyrazolo[3,4-d]pyrimidinones prioritize kinase-inhibitor-like geometry, while pyrimido[4,5-d]pyrimidinones and triazinones explore alternative binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
